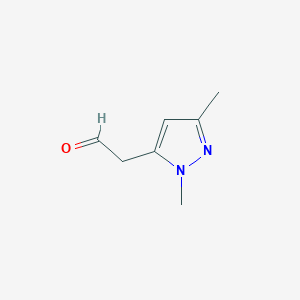
2-(4-Fluoropyridin-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoropyridin-2-yl)acetaldehyde is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an aldehyde group attached to the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoropyridin-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-(pyridin-2-yl)acetaldehyde can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of 4-fluoropyridine as a starting material, which is then subjected to formylation reactions to introduce the aldehyde group at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. Continuous flow reactors and automated systems are often employed to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoropyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(4-Fluoropyridin-2-yl)acetic acid.
Reduction: 2-(4-Fluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature enhances its interaction with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic rings for enhanced efficacy and metabolic stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoropyridin-2-yl)acetaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom at the 4-position of the pyridine ring enhances its electron-withdrawing properties, making the compound more reactive towards nucleophiles. The aldehyde group at the 2-position allows for various chemical modifications, enabling the compound to interact with different molecular targets. In biological systems, the compound may interact with enzymes and receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluoropyridin-2-yl)acetaldehyde: Similar structure but with the fluorine atom at the 3-position.
2-(4-Chloropyridin-2-yl)acetaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(4-Fluoropyridin-2-yl)acetaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The electron-withdrawing effect of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C7H6FNO |
|---|---|
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
2-(4-fluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3-5H,2H2 |
Clave InChI |
QTURWAJYONYZEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


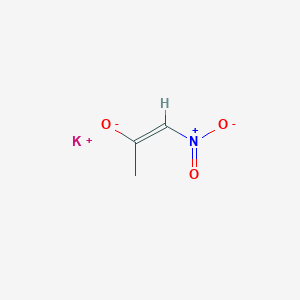

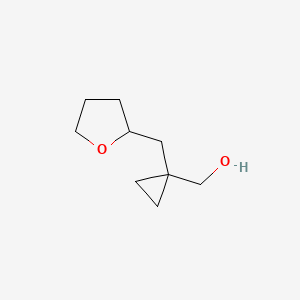
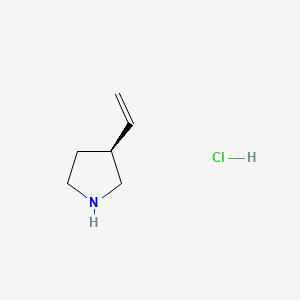
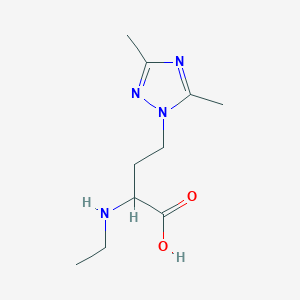
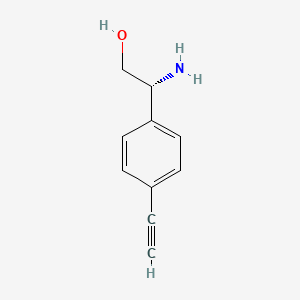
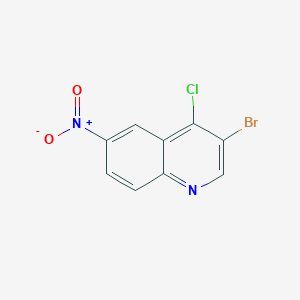
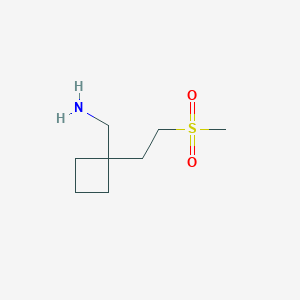
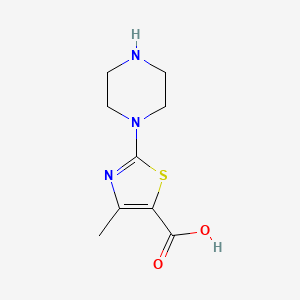
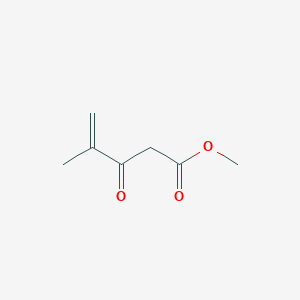

![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)
